molecular formula C16H23NO2 B2996907 Tert-butyl (2-phenylpent-4-en-2-yl)carbamate CAS No. 1335042-46-0

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate

Cat. No.: B2996907
CAS No.: 1335042-46-0
M. Wt: 261.365
InChI Key: JFHBWYZRTPCWLX-UHFFFAOYSA-N
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Description

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is an organic compound with the molecular formula C16H23NO2. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-en-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). This method offers high yields and short reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-phenylpent-4-en-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it a valuable tool in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is unique due to its specific structure, which combines a phenyl group and a pent-4-en-2-yl moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHBWYZRTPCWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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